2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-10-18(27-4)19(11-14(13)2)28(24,25)21-15-7-8-17(26-3)16(12-15)22-9-5-6-20(22)23/h7-8,10-12,21H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMXPWGZRDTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 368.46 g/mol. The structure includes a sulfonamide group, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Activity
- Enzyme Inhibition
- Cytotoxicity
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the nanomolar range against multiple cancer types, including breast and colon carcinoma cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 0.5 |
| Compound B | HT-29 (Colon) | 0.3 |
| Compound C | A549 (Lung) | 0.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests that the sulfonamide moiety contributes significantly to its antimicrobial efficacy .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 10 |
Enzyme Inhibition
The compound shows potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Inhibition of AChE is critical for developing treatments for neurodegenerative diseases like Alzheimer's. The structure's ability to bind effectively to the active site of the enzyme has been supported by docking studies .
Table 3: Enzyme Inhibition Potency
| Enzyme | Inhibition Rate (%) |
|---|---|
| AChE | 85 |
| Urease | 75 |
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, disrupting normal cell division and leading to apoptosis.
- Cytoskeletal Disruption : Binding to β-tubulin at the colchicine site disrupts microtubule formation, which is essential for mitosis.
- Antibacterial Mechanism : The sulfonamide group interferes with bacterial folate synthesis, effectively inhibiting bacterial growth.
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- A study demonstrated that a structurally similar sulfonamide derivative inhibited tumor growth in vivo using chick chorioallantoic membrane assays, indicating low toxicity and significant antiangiogenic properties .
- Another investigation into the enzyme inhibition profile revealed that compounds with similar structures could serve as leads for developing new therapeutic agents targeting AChE and urease .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 60–80°C for amide coupling), pH (neutral to slightly basic conditions), and reaction time (monitored via TLC/HPLC). Purification steps often involve column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or methanol. Analytical validation using HPLC (C18 columns, UV detection at 254 nm) and NMR (DMSO-) ensures purity >98% .
Q. Which analytical techniques are most reliable for characterizing intermediates and the final compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (DMSO-) for verifying substituent connectivity and detecting impurities (e.g., residual solvents).
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF for molecular weight confirmation.
- HPLC : Reverse-phase methods with UV/Vis or PDA detectors to quantify purity and track reaction progress .
Q. How can researchers resolve contradictions in reported structural data (e.g., crystallographic vs. computational predictions)?
- Methodological Answer : Discrepancies between X-ray crystallography (e.g., SHELX-refined structures) and DFT-optimized geometries (B3LYP/6-31G* level) may arise from crystal packing effects or solvent interactions. Validate computational models by comparing bond lengths/angles with experimental data and performing Hirshfeld surface analysis to assess intermolecular forces .
Advanced Research Questions
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this sulfonamide derivative in biological systems?
- Methodological Answer :
- Analog Synthesis : Introduce substituent variations (e.g., halogenation at the 4,5-dimethyl positions or pyrrolidinone modifications) and evaluate biological activity (e.g., enzyme inhibition assays).
- QSAR Modeling : Use Gaussian09 or ORCA for DFT-based electronic descriptor calculations (HOMO-LUMO gaps, electrostatic potentials) and correlate with experimental IC values .
- Crystallographic Studies : Resolve ligand-protein co-crystal structures (e.g., using SHELXTL) to identify key binding interactions .
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity and stability under varying conditions?
- Methodological Answer :
- Thermodynamic Stability : Perform DFT calculations (B3LYP/def2-TZVP) to assess bond dissociation energies (BDEs) and identify labile functional groups (e.g., sulfonamide linkage).
- Solvent Effects : Use COSMO-RS or SMD models to simulate solvation-free energies and predict solubility trends.
- Degradation Pathways : Apply transition state theory (Gaussian’s NEB module) to model hydrolysis or oxidation mechanisms in acidic/alkaline media .
Q. What experimental approaches can address contradictory bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Replication : Standardize conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies).
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
- Meta-Analysis : Apply multivariate statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent DMSO % or serum content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
